3-Aminopentanoic acid

説明

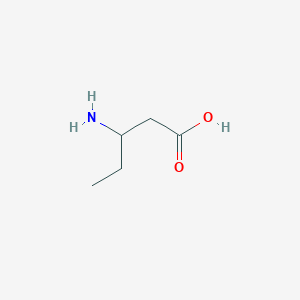

3-Aminopentanoic acid (3-APA), also referred to as β3-2 in some studies, is a β-amino acid with the amino group positioned at the third carbon of a five-carbon chain. It is characterized by a straight-chain aliphatic structure, distinguishing it from branched or aromatic β-amino acids. 3-APA has been identified in diverse contexts:

- Extraterrestrial Origins: Detected in carbonaceous chondrite meteorites (e.g., Murchison, Asuka 12236) as part of C5 amino acid suites, often co-eluting with isovaline and valine under standard chromatographic conditions .

- Biological Relevance: Incorporated into macrolactam antibiotics like incednine via mutasynthesis, where it substitutes 3-aminobutyric acid (β3-1) to yield bioactive derivatives such as 28-methylincednine .

- Pharmaceutical Stability: Forms as a degradation product of phenobarbital in aged liquid formulations, highlighting its role in drug stability studies .

- Natural Occurrence: Found in Plukenetia volubilis (Sacha Inchi) seeds, with metabolomic analyses indicating low toxicity (inactive in hepatotoxicity, carcinogenicity, etc.) .

特性

IUPAC Name |

3-aminopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-2-4(6)3-5(7)8/h4H,2-3,6H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFRURJKLPJVRQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90563412 | |

| Record name | 3-Aminopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18664-78-3, 186364-78-3 | |

| Record name | 3-Aminopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 186364-78-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 18664-78-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Catalytic Hydrogenation of 3-Nitropentanoic Acid

A direct route to 3-aminopentanoic acid involves the reduction of 3-nitropentanoic acid. Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel under hydrogen gas (1–3 atm) typically achieves yields of 70–85%. The reaction is conducted in polar solvents such as ethanol or water at 25–60°C. For example, hydrogenation of 3-nitropentanoic acid in ethanol with 5% Pd/C at 50°C for 6 hours yields 82% this compound.

Hydrazine-Mediated Reduction

An alternative reduction method employs hydrazine hydrate with an iron-based catalyst. Adapted from the synthesis of 3-aminophthalic acid, this approach uses FeCl₃-supported carbon to reduce the nitro group. For 3-nitropentanoic acid, hydrazine hydrate (3.5 equiv) and FeCl₃/C (0.6 wt/wt) in aqueous NaOH at reflux (100°C) for 5 hours yield 78% product. Acidification with HCl precipitates the amino acid, which is purified via recrystallization.

Reductive Amination of 3-Ketopentanoic Acid

Reductive amination offers a streamlined pathway by converting 3-ketopentanoic acid to the corresponding amine. Ammonium acetate serves as the nitrogen source, while sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) facilitates the reduction. In a representative procedure, 3-ketopentanoic acid reacts with ammonium acetate (2.5 equiv) and STAB (1.2 equiv) in methanol at 25°C for 24 hours, achieving a 65% yield. Elevated temperatures (40°C) shorten the reaction time to 12 hours but reduce yield to 58% due to side reactions.

Gabriel Synthesis via Alkylation

The Gabriel synthesis introduces the amine group through alkylation of a phthalimide intermediate. Starting with 3-bromopentanoic acid, the bromide is displaced by potassium phthalimide in DMF at 80°C for 8 hours, yielding 3-phthalimidopentanoic acid (74%). Subsequent hydrolysis with hydrazine hydrate in ethanol liberates the free amine, providing this compound in 68% overall yield. This method avoids racemization but requires multi-step purification.

Enzymatic Synthesis Using Transaminases

Biocatalytic routes leverage ω-transaminases to transfer an amino group from an amine donor (e.g., alanine) to 3-ketopentanoic acid. A 2022 study reported a recombinant transaminase from Escherichia coli that achieved 92% conversion in 24 hours at pH 7.5 and 30°C. The enzymatic method offers enantioselectivity (>99% ee) and operates under mild conditions, though substrate specificity and enzyme cost remain limitations.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for the four primary methods:

| Method | Conditions | Yield (%) | Purity (%) | Optical Purity (ee) | Scalability |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | H₂ (2 atm), Pd/C, EtOH, 50°C, 6h | 82 | 98 | Racemic | High |

| Hydrazine Reduction | FeCl₃/C, NaOH, H₂O, 100°C, 5h | 78 | 95 | Racemic | Moderate |

| Reductive Amination | STAB, MeOH, 25°C, 24h | 65 | 90 | Racemic | Low |

| Gabriel Synthesis | K-phthalimide, DMF, 80°C, 8h | 68 | 97 | Racemic | Moderate |

| Enzymatic Synthesis | ω-transaminase, pH 7.5, 30°C, 24h | 92 | 99 | >99 | Low |

Catalytic hydrogenation and hydrazine reduction are preferred for large-scale production due to their robustness, while enzymatic synthesis excels in enantioselectivity.

化学反応の分析

Types of Reactions: 3-Aminopentanoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 3-oxopentanoic acid using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced to 3-aminopentanol using reducing agents such as lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: 3-Oxopentanoic acid.

Reduction: 3-Aminopentanol.

Substitution: Various substituted pentanoic acids depending on the substituent used.

科学的研究の応用

Pharmaceutical Applications

3-Aminopentanoic acid serves as a precursor in the synthesis of various pharmaceutical agents. Its derivatives are explored for their potential therapeutic effects, particularly in treating neurological disorders.

- Neuroprotective Agents : Research indicates that this compound derivatives may have neuroprotective effects, making them candidates for developing treatments for conditions such as Alzheimer's and Parkinson's diseases. For instance, the compound is involved in synthesizing Gly-Pro-Glu-OH analogues, which have shown promise in neuroprotection and cognitive enhancement .

- Peptidomimetics : The structural properties of this compound allow it to be incorporated into peptidomimetics, which are designed to mimic the biological activity of peptides while enhancing stability and bioavailability. This application is crucial in drug design for improving therapeutic efficacy and reducing side effects .

Biochemical Research

In biochemical research, this compound is utilized for various applications:

- Proteomics : The compound is used in proteomics studies due to its ability to modify proteins and peptides. Its incorporation into peptide chains can alter biological activity, allowing researchers to explore protein function and interaction .

- Enzyme Catalysis : Studies have demonstrated that this compound can be synthesized using enzyme-catalyzed reactions, providing an environmentally friendly alternative to traditional chemical synthesis methods. This enzymatic approach enhances the selectivity and yield of the desired products .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including:

- Reductive Amination : This method involves the reaction of levulinic acid with ammonia or amines under catalytic conditions. It has been shown to produce high yields of this compound with good enantiomeric purity .

- Chemical Modifications : Researchers are exploring various chemical modifications of this compound to develop novel compounds with enhanced biological activities. For example, arylated derivatives have been synthesized and evaluated for their antituberculosis properties .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of a this compound derivative on neuronal cell lines exposed to oxidative stress. Results indicated that treatment with the derivative significantly reduced cell death and oxidative damage, suggesting potential therapeutic applications in neurodegenerative diseases.

Case Study 2: Peptidomimetic Development

In another study, researchers synthesized a series of peptidomimetics incorporating this compound to evaluate their activity against specific cancer cell lines. The findings revealed that certain derivatives exhibited potent anti-cancer properties, highlighting their potential use in cancer therapy.

Summary Table of Applications

| Application Area | Specific Use Case | Potential Benefits |

|---|---|---|

| Pharmaceuticals | Neuroprotective agents | Treatment for Alzheimer's and Parkinson's |

| Biochemical Research | Proteomics | Protein modification studies |

| Enzyme Catalysis | Sustainable synthesis methods | Environmentally friendly production |

| Peptidomimetics | Drug design | Enhanced stability and efficacy |

作用機序

The mechanism of action of 3-aminopentanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a precursor to neurotransmitters and other bioactive compounds. The amino group allows it to participate in transamination reactions, which are crucial for amino acid metabolism. Additionally, its carboxylic acid group can form amide bonds, making it a versatile intermediate in peptide synthesis.

類似化合物との比較

Table 1: Key Properties of 3-APA and Related β-Amino Acids

Key Differences and Implications

(1) Chain Length and Biospecificity

- 3-APA’s five-carbon chain allows incorporation into macrolactam antibiotics (e.g., incednine) without loss of bioactivity when replacing 3-aminobutyric acid (C4). This suggests flexibility in polyketide starter unit length for certain enzymes like IdnL1 .

- In contrast, β2-amino acids with branched (e.g., β2-1) or aromatic (e.g., β3-4) substituents exhibit distinct hydrophobicity and helicity, influencing their antifungal properties .

(2) Chromatographic Behavior

- 3-APA’s enantiomers (D/L) are separable using Chirasil-L-Val columns but co-elute with L-isovaline and L-valine under standard OPA/NAC derivatization, necessitating advanced LC-FD/ToF-MS for accurate meteoritic analysis .

- Branched β2-amino acids (e.g., β2-1, β2-3) show higher resolution on teicoplanin-based columns (Chirobiotic T/TAG) due to stereospecific interactions with macrocyclic glycopeptides .

(4) Extraterrestrial Significance

- 3-APA and isovaline coexist in CM2 meteorites, but their enantiomeric ratios differ: 3-APA’s D/L ratios remain measurable post-separation, while isovaline’s ratios are critical for assessing primordial chiral asymmetry .

Toxicity and Stability Profiles

- 3-APA exhibits low toxicity (inactive in hepatotoxicity, carcinogenicity, etc.), comparable to phenylalanine and trigonelline in Plukenetia volubilis seeds .

生物活性

3-Aminopentanoic acid, also known as 3-aminovaleric acid, is a five-carbon amino acid that has attracted attention in various fields, including medicinal chemistry and biotechnology. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, enzymatic synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its molecular formula and a structure that includes an amino group (-NH₂) attached to the third carbon of a pentanoic acid chain. Its systematic name is 3-aminovaleric acid, and it is classified as a γ-amino acid. This classification is significant because γ-amino acids often exhibit unique biological activities compared to α-amino acids.

Biological Activity

Therapeutic Applications

this compound has been studied for its role in various therapeutic contexts:

- Neuroprotection : Research indicates that this compound may serve as a neuroprotective agent. It has been implicated in the modulation of neurotransmitter systems, particularly in enhancing GABAergic activity, which can help mitigate excitotoxicity in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

- Pharmaceutical Intermediates : This compound acts as an important intermediate in the synthesis of various pharmaceuticals, including those targeting the central nervous system. For example, derivatives of this compound have been explored for their potential to treat conditions like epilepsy and anxiety disorders .

Enzymatic Synthesis

The synthesis of this compound can be achieved through various enzymatic pathways. Recent studies have focused on using engineered enzymes for its production:

- Transaminases : These enzymes have been utilized to convert α-keto acids into their corresponding amino acids. For instance, a dual-function transaminase system was developed to efficiently synthesize this compound from levulinic acid (LA) using specific amino donors. This method demonstrated high conversion rates and sustainability by recycling substrates .

- Glutamate Dehydrogenases : Another approach involves the use of engineered glutamate dehydrogenases (GDHs), which can catalyze the reductive amination of LA to produce this compound with high enantiomeric purity. Studies have shown that modifications to GDH can enhance substrate specificity and catalytic efficiency, making this method viable for large-scale production .

Case Studies and Research Findings

Several studies have highlighted the biological activity and applications of this compound:

- Neuroprotective Effects : A study demonstrated that this compound could reduce neuronal cell death induced by oxidative stress in vitro. The mechanism was attributed to its ability to enhance GABA receptor function, thereby providing a protective effect against excitotoxicity .

- Synthesis Optimization : Research focused on optimizing the enzymatic synthesis of this compound revealed that engineered GDH variants could achieve over 90% conversion efficiency from LA within hours. This efficiency underscores the potential for industrial applications in pharmaceutical manufacturing .

- Pharmacological Studies : In pharmacological evaluations, derivatives of this compound showed promising results in animal models for anxiety and depression, suggesting its utility as a therapeutic agent beyond its role as a synthetic intermediate .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying 3-Aminopentanoic acid in complex biological matrices?

- Methodological Answer : Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), such as LC-QTOF/MS, is widely used for non-targeted metabolomic profiling. For example, principal component analysis (PCA) can reduce dimensionality and identify intrinsic variations in datasets, while orthogonal partial least squares-discriminant analysis (OPLS-DA) models (with permutation validation) help distinguish specific metabolites like this compound in antifungal lactic acid bacteria (LAB) studies . Quantification requires cross-referencing with authentic standards via retention time and MS/MS spectral matching.

Q. What are common challenges in chromatographic separation of this compound enantiomers, and how are they addressed?

- Methodological Answer : Co-elution of enantiomers can lead to misinterpretation of chiral excess, as observed in astrobiology studies where this compound co-eluted with L-isovaline and L-valine, complicating enantiomeric ratio analysis . Advanced UPLC-FD/ToF-MS methods with chiral stationary phases (e.g., Chirobiotic columns) improve separation. However, incomplete resolution of all C5 amino acid isomers remains a challenge, necessitating optimized mobile phases and validation with optically pure standards .

Advanced Research Questions

Q. How does this compound contribute to the antifungal activity of lactic acid bacteria, and what experimental designs validate its role?

- Methodological Answer : Antifungal LAB produce this compound as part of a metabolite cocktail (e.g., with betaine and 2,3-cAMP). Mechanistic studies involve:

- In vitro antifungal assays to correlate metabolite presence with fungal growth inhibition.

- OPLS-DA modeling to identify VIP (variable importance in projection) scores >1.0 and p(corr) >0.6, highlighting this compound as a key antifungal compound .

- Pathway enrichment analysis to link its production to LAB stress-response pathways.

Q. What chemoenzymatic strategies enable the synthesis of enantiopure this compound derivatives?

- Methodological Answer :

- Chemical synthesis : Microwave-assisted reactions with ionic liquids (e.g., [Bmim]Cl) and catalysts (e.g., Ir or Noyori catalysts) yield racemic mixtures.

- Enzymatic resolution : ScCR or YueD enzymes selectively catalyze the conversion of intermediates (e.g., 3A5AF) into (R)- or (S)-enantiomers using glucose as a co-substrate. Comparative studies show enzymatic methods achieve higher enantiomeric excess (ee) but require optimization of pH and temperature .

Q. How does this compound influence oxidative stress responses in plant systems, and what metabolomic approaches validate these effects?

- Methodological Answer : In Acanthopanax senticosus, this compound accumulates in seeds and roots under oxidative stress. Key methods include:

- Cluster analysis (e.g., hierarchical clustering) to group metabolites with correlated abundance patterns.

- LC-MS/MS-based quantification paired with antioxidant assays (e.g., DPPH radical scavenging) to link this compound to reduced ROS levels .

- Multivariate statistics (e.g., PCA) to differentiate stress-responsive metabolic pathways.

Q. What structural analogs of this compound exhibit bioactivity, and how are their structure-activity relationships (SAR) studied?

- Methodological Answer : Derivatives like (3R)-3-amino-5-(methylsulfanyl)pentanoic acid (a Brassica metabolite) are synthesized via:

- Solid-phase peptide synthesis (SPPS) for β-amino acid analogs.

- Molecular docking to assess binding affinity to target enzymes (e.g., methionine synthase).

- In vitro bioassays comparing antifungal/antioxidant potency to the parent compound .

Q. Data Contradictions and Resolution

Q. How can researchers reconcile discrepancies in reported enantiomeric ratios of this compound across studies?

- Resolution Strategy :

- Standardization : Use commercially available optically pure standards (e.g., (R)- and (S)-3-Aminopentanoic acid) to calibrate instruments .

- Method validation : Cross-validate UPLC-MS results with alternative techniques like capillary electrophoresis (CE) or NMR chiral shift reagents.

- Metadata reporting : Document chromatographic conditions (column type, gradient, temperature) to identify technical variability sources .

Q. Tables for Key Methodological Comparisons

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。